Lumateperone Tosylate

Schizophrenia Clinical efficacy PANSS

Lumateperone tosylate (ITI-007, CAS 1187020-80-9) is the patent-protected mono-tosylate salt in CAPLYTA®. Its unique pharmacology—potent 5-HT2A antagonism, presynaptic D2 partial agonism, SERT inhibition, and D1-dependent glutamatergic modulation via mTOR—is not replicated by lurasidone, cariprazine, or risperidone. This specific CAS is required for ANDA, AMV, and QC; free base (CAS 313368-91-1) or alternative salts are not substitutable.

Molecular Formula C31H36FN3O4S
Molecular Weight 565.7 g/mol
CAS No. 1187020-80-9
Cat. No. B608684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumateperone Tosylate
CAS1187020-80-9
SynonymsITI-722;  ITI722;  ITI 722;  ITI-007;  ITI007;  ITI 007;  Lumateperone, Caplyta,
Molecular FormulaC31H36FN3O4S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
InChIKeyLHAPOGAFBLSJJQ-GUTACTQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumateperone Tosylate (CAS 1187020-80-9) for Research: Procurement and Scientific Selection Overview


Lumateperone tosylate (ITI-007 tosylate, ITI-722) is a first-in-class investigational agent that simultaneously modulates serotonin, dopamine, and glutamate neurotransmission [1]. It is characterized by potent 5-HT2A receptor antagonism (Ki = 0.54 nM), moderate dopamine D2 receptor binding with presynaptic partial agonism and postsynaptic antagonism (Ki = 32 nM), serotonin transporter (SERT) inhibition (Ki = 61 nM), and D1 receptor-dependent indirect modulation of glutamatergic NMDA and AMPA currents via the mTOR pathway [2].

Why Lumateperone Tosylate Cannot Be Substituted by Other Atypical Antipsychotics in Research Protocols


Lumateperone tosylate occupies a distinct pharmacological space not replicated by lurasidone, cariprazine, brexpiprazole, or risperidone. Its combination of potent 5-HT2A antagonism, presynaptic D2 partial agonism, SERT inhibition, and D1-dependent glutamatergic modulation via NMDA/AMPA potentiation is mechanistically unique among FDA-approved antipsychotics [1]. Furthermore, its minimal binding to off-target receptors associated with adverse effects (H1 histaminergic Ki > 1000 nM; 5-HT2C Ki = 173 nM; negligible M1 muscarinic binding) differentiates its tolerability profile from alternatives [2].

Lumateperone Tosylate (CAS 1187020-80-9): Quantitative Differentiation Evidence for Procurement Decision-Making


Efficacy Effect Size: Lumateperone 42 mg Matches Risperidone 4 mg in Schizophrenia PANSS Improvement

In a direct head-to-head study, lumateperone 42 mg demonstrated the same effect size on Positive and Negative Syndrome Scale (PANSS) total score improvement as risperidone 4 mg, a commonly prescribed antipsychotic [1]. The least-squares mean improvement from baseline in PANSS total score was −14.5 for lumateperone in one study and −13.2 in another, compared to −13.4 for risperidone, with effect sizes of −0.4 for both agents [1][2].

Schizophrenia Clinical efficacy PANSS

Metabolic Safety Profile: Lumateperone 42 mg Shows Significantly Lower Metabolic Parameter Changes Than Risperidone 4 mg

Lumateperone 42 mg demonstrated a benign metabolic profile with mean changes in prolactin, fasting glucose, total cholesterol, and triglycerides that were smaller than those observed with risperidone 4 mg [1]. Mean change from baseline in metabolic parameters and prolactin were similar to or reduced relative to placebo and were smaller than risperidone [1][2]. Weight gain trended lower with lumateperone versus risperidone, though the difference did not reach statistical significance [1]. Extrapyramidal symptom (EPS)-related treatment-emergent adverse events were less frequent with lumateperone 42 mg than with risperidone [2].

Schizophrenia Metabolic safety Prolactin Tolerability

Bipolar Depression Efficacy: Lumateperone 42 mg Reduces MADRS Score by −4.6 Points Versus Placebo in Bipolar I and II

In a Phase 3 randomized, double-blind, placebo-controlled trial (N=381), lumateperone 42 mg/day monotherapy produced a statistically significant improvement in Montgomery–Åsberg Depression Rating Scale (MADRS) total score versus placebo [1]. The placebo-adjusted least-squares mean difference in MADRS score was −4.6 points (p<0.001) at week 6 [1]. This magnitude of improvement is comparable to that observed with lurasidone and cariprazine in bipolar depression trials, though direct head-to-head data are not available [2].

Bipolar depression MADRS Monotherapy

Unique Glutamatergic Modulation: D1-Dependent Enhancement of NMDA and AMPA Currents Not Present in Lurasidone, Cariprazine, or Brexpiprazole

Preclinical studies demonstrate that lumateperone uniquely acts as an indirect modulator of glutamatergic neurotransmission via a D1 receptor-dependent mechanism, potentiating both NMDA and AMPA receptor-mediated currents in the rat medial prefrontal cortex [1]. This effect is mediated through the mammalian target of rapamycin (mTOR) pathway and requires simultaneous D1 receptor activation and SERT inhibition [1][2]. Lurasidone, cariprazine, and brexpiprazole do not exhibit this D1-dependent glutamatergic modulation [3].

Glutamatergic modulation D1 receptor NMDA AMPA mTOR

Receptor Binding Selectivity: Minimal H1 and Negligible M1 Binding Distinguishes Lumateperone from Sedating and Anticholinergic Antipsychotics

Lumateperone exhibits very low affinity for histamine H1 receptors (Ki > 1000 nM) and negligible binding to muscarinic M1 receptors, distinguishing it from sedating antipsychotics such as quetiapine and olanzapine [1]. Its 5-HT2C binding (Ki = 173 nM) is markedly lower than its 5-HT2A binding (Ki = 0.54 nM), yielding a >300-fold selectivity ratio [1][2]. This binding profile predicts minimal sedation, weight gain, and anticholinergic adverse effects compared to less selective alternatives [1].

Receptor binding Selectivity Off-target effects H1 M1

Patent-Protected Crystalline Tosylate Salt: Polymorphs A and B Enable Reproducible Solid-State Formulation

U.S. Patent No. 8,648,077 describes and claims crystalline polymorphs A and B of lumateperone tosylate [1]. These specific solid-state forms enable reproducible pharmaceutical formulation and are distinguished from amorphous lumateperone p-tosylate and alternative salt forms such as besylate [1][2]. The mono-tosylate salt form in solid crystal form is specifically claimed in pharmaceutical capsule formulations [2]. Alternative lumateperone salts (e.g., free base, besylate) exhibit different physicochemical properties and are not directly interchangeable in protocols requiring the approved tosylate form [1].

Polymorph Crystalline salt Solid state Formulation Patent

Lumateperone Tosylate (CAS 1187020-80-9): High-Yield Research and Industrial Application Scenarios


Schizophrenia Research Protocols Requiring Antipsychotic Efficacy with Minimized Metabolic Confounds

Lumateperone tosylate is optimally deployed in schizophrenia research where demonstration of antipsychotic efficacy must occur without the confounding metabolic and motor adverse effects typical of risperidone or olanzapine. Its effect size equivalent to risperidone 4 mg (−0.4 on PANSS) combined with placebo-like metabolic parameters enables cleaner interpretation of primary efficacy outcomes [1]. This is particularly valuable in long-term treatment studies, comorbid metabolic syndrome populations, and studies where prolactin elevation would interfere with endocrine assessments [2].

Bipolar Depression Studies Investigating Monotherapy Efficacy in Bipolar I and II Populations

Lumateperone tosylate is indicated for research protocols examining monotherapy treatment of major depressive episodes in bipolar I and II disorder. Its placebo-adjusted MADRS reduction of −4.6 points at 42 mg/day [1] is quantitatively comparable to lurasidone and cariprazine, while its unique D1-dependent glutamatergic modulation and SERT inhibition [2] provide a mechanistically distinct tool for investigating antidepressant pathways in bipolar depression.

Glutamatergic Neurotransmission and mTOR Pathway Research

Lumateperone tosylate serves as a unique pharmacological probe for investigating D1 receptor-dependent enhancement of NMDA and AMPA receptor-mediated currents via the mTOR pathway in the prefrontal cortex [1]. No other FDA-approved atypical antipsychotic (including lurasidone, cariprazine, brexpiprazole, or risperidone) demonstrates this specific glutamatergic modulatory mechanism [2], making lumateperone tosylate irreplaceable for studies examining glutamatergic contributions to mood regulation, cognition, or rapid-onset antidepressant effects.

Pharmaceutical Development, Analytical Method Validation, and ANDA Applications

Lumateperone tosylate (CAS 1187020-80-9) is the specific patent-protected mono-tosylate salt form used in the FDA-approved drug product CAPLYTA®. Its crystalline polymorphs A and B are characterized and claimed in U.S. Patent No. 8,648,077 [1]. For analytical method development, method validation (AMV), quality control applications for Abbreviated New Drug Applications (ANDA), or commercial production, this specific CAS-registered tosylate form is required [2]. Alternative forms including the free base (CAS 313368-91-1), besylate salt, or amorphous p-tosylate are not directly substitutable in regulatory-facing pharmaceutical development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumateperone Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.